NMR and mass spectrometry reference data for Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate
NMR and mass spectrometry reference data for Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate
An In-Depth Analytical Characterization of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate: NMR and Mass Spectrometry Reference Guide
Executive Summary & Synthetic Context
In modern medicinal chemistry, the pyridazine ring is a highly valued scaffold, frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, tune basicity, and engage in bidentate hydrogen bonding with kinase hinge regions. The compound Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate (Chemical Formula: C11H18N4O2) serves as a critical intermediate in the synthesis of complex neuro-active and antineoplastic agents.
To utilize this building block effectively, researchers must be able to unambiguously verify its structural integrity and purity. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3-chloropyridazine and N-Boc-ethylenediamine under basic conditions[1]. Because SNAr reactions on electron-deficient heterocycles can yield regioisomers or incomplete conversions[2], rigorous Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization is mandatory.
Synthetic and analytical workflow for the target pyridazine intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Logic
The structural elucidation of substituted pyridazines relies heavily on the predictable deshielding effects of the endocyclic nitrogen atoms. In the 1H NMR spectrum, the pyridazine ring presents an asymmetric ABC spin system (H-4, H-5, H-6)[3].
Causality in Chemical Shifts:
-
H-6 (Highly Deshielded): The proton at the 6-position is adjacent to the N-1 nitrogen. The combined electronegativity of the nitrogen and the magnetic anisotropy of the C=N double bond strips electron density from this proton, pushing its chemical shift downfield to approximately 8.50–8.70 ppm[3].
-
H-4 (Shielded): The introduction of the ethylenediamine moiety at C-3 acts as an electron-donating group (EDG) via resonance from the exocyclic amine lone pair. This significantly shields the ortho-proton (H-4), shifting it upfield to ~6.80–7.00 ppm.
-
The Boc Group: The tert-butyl group of the carbamate provides a massive, unambiguous 9-proton singlet at ~1.40 ppm, serving as an excellent internal integration reference.
Table 1: Predicted 1H and 13C NMR Assignments (in CDCl3)
| Position / Moiety | 1H Shift (ppm) | Multiplicity & Coupling | 13C Shift (ppm) | Assignment Rationale |
| Pyridazine H-6 | 8.58 | dd, J = 4.5, 1.5 Hz | 147.5 | Deshielded by adjacent N-1 atom[3]. |
| Pyridazine H-5 | 7.25 | dd, J = 9.0, 4.5 Hz | 128.0 | Meta to the amino substituent. |
| Pyridazine H-4 | 6.85 | dd, J = 9.0, 1.5 Hz | 115.2 | Shielded by C-3 amine resonance. |
| Pyridazine C-3 | - | - | 158.5 | Quaternary carbon attached to exocyclic N. |
| CH2 (Amine side) | 3.55 | m (apparent quartet) | 41.5 | Adjacent to secondary amine. |
| CH2 (Boc side) | 3.35 | m (apparent quartet) | 39.8 | Adjacent to carbamate nitrogen. |
| Boc -C(CH3)3 | 1.42 | s (9H) | 28.4 | Nine equivalent methyl protons. |
| Boc C=O | - | - | 156.2 | Carbamate carbonyl carbon. |
| Boc Quaternary C | - | - | 79.5 | Highly substituted tert-butyl carbon. |
Mass Spectrometry (LC-ESI-MS/MS) Fragmentation Mechanics
Electrospray Ionization (ESI) in positive mode is the gold standard for analyzing basic nitrogenous compounds like aminopyridazines. The exact monoisotopic mass of the compound is 238.1430 Da, yielding a robust pseudo-molecular ion [M+H]+ at m/z 239.15.
Causality in Collision-Induced Dissociation (CID): The fragmentation of N-Boc-protected amines is highly characteristic and thermodynamically driven. Upon CID, the Boc group undergoes a predictable degradation pathway[4]:
-
Loss of Isobutylene (-56 Da): The bulky tert-butyl group is highly labile. The energy supplied by CID promotes the cleavage of the C-O bond, expelling neutral isobutylene (C4H8) to form a highly stable tert-butyl cation intermediate, leaving behind a carbamic acid derivative at m/z 183.09[4].
-
Loss of Carbon Dioxide (-44 Da): The resulting carbamic acid is unstable and rapidly decarboxylates, losing CO2 to yield the fully deprotected primary amine at m/z 139.10. This combined loss of 100 Da is the diagnostic hallmark of a Boc group[4].
ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Table 2: High-Resolution MS/MS Data Summary
| Ion Type | m/z (Theoretical) | Formula | Diagnostic Significance |
| [M+H]+ | 239.1503 | [C11H19N4O2]+ | Confirms intact molecular weight. |
| Fragment 1 | 183.0876 | [C7H11N4O2]+ | Loss of isobutylene; confirms Boc presence[4]. |
| Fragment 2 | 139.0978 | [C6H11N4]+ | Complete Boc loss; yields deprotected amine[4]. |
| Fragment 3 | 96.0451 | [C4H6N3]+ | Cleavage of ethylenediamine; confirms pyridazine core. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed with built-in validation steps.
Protocol A: NMR Acquisition and Assignment Validation
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is chosen because it does not exchange with the NH protons, allowing the observation of the broad carbamate and amine NH signals.
-
1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher (e.g., 16 scans, 2-second relaxation delay).
-
Self-Validation Step (Purity Check): Inspect the baseline between 7.50–8.00 ppm. The presence of a doublet at ~7.80 ppm indicates unreacted 3-chloropyridazine starting material. If present, the sample must be re-purified via flash chromatography.
-
2D NMR (COSY) Acquisition: To unambiguously differentiate the two adjacent CH2 groups of the ethylenediamine linker (which often present as overlapping multiplets), acquire a Homonuclear Correlation Spectroscopy (COSY) spectrum. The cross-peaks will confirm the vicinal coupling between the CH2 at 3.55 ppm and the CH2 at 3.35 ppm.
Protocol B: LC-ESI-MS/MS Method
-
Chromatographic Separation: Inject 2 µL of a 10 µg/mL sample (dissolved in 50:50 Water:Acetonitrile) onto a C18 Reverse Phase column (e.g., 50 × 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]+ ion in the ESI source.
-
MS1 Survey Scan: Operate the mass spectrometer in positive ESI mode, scanning from m/z 100 to 500. Identify the precursor ion at m/z 239.15.
-
MS2 (CID) Acquisition: Isolate the 239.15 precursor ion using a quadrupole isolation window of 1.0 Da. Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV.
-
Self-Validation Step (In-Source Fragmentation Check): Review the MS1 spectrum prior to CID. If the m/z 183 or 139 peaks are highly abundant in the MS1 scan, the ESI capillary voltage/temperature is too high, causing "in-source decay" of the thermally labile Boc group[4]. Lower the declustering potential or source temperature to ensure the precursor ion remains intact before entering the collision cell.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Potential Anticancer 6-Allylthio-3-aminopyridazine Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](https://i.imgur.com/8N4pQ2Z.png)
![Synthesis scheme for Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](https://i.imgur.com/GzB2Vd3.png)




